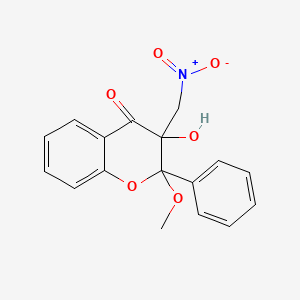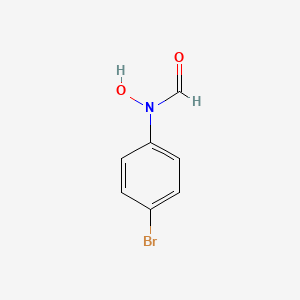
Plumbane, dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Dimethylplumbane can be synthesized through several methods. One common synthetic route involves the reaction of lead(II) chloride with methylmagnesium bromide in an ether solution. The reaction proceeds as follows:
PbCl2+2CH3MgBr→Pb(CH3)2+2MgBrCl
In industrial settings, dimethylplumbane can be produced by the reaction of lead(II) acetate with methyl iodide in the presence of a reducing agent such as zinc. The reaction conditions typically involve heating the mixture under reflux to facilitate the formation of the desired product.
化学反应分析
Dimethylplumbane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Dimethylplumbane can be oxidized to form lead(IV) compounds. For example, the reaction with oxygen or other oxidizing agents can yield lead dioxide (PbO₂).
Reduction: Reduction of dimethylplumbane can lead to the formation of lead(0) or lead(II) compounds, depending on the reducing agent and conditions used.
Substitution: Dimethylplumbane can undergo substitution reactions where the methyl groups are replaced by other functional groups. For instance, reaction with halogens can produce lead halides.
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dimethylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds. Its unique reactivity makes it a valuable reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often involves dimethylplumbane. Studies focus on its toxicity and potential impacts on biological systems.
Medicine: While not commonly used in medicine, research into the toxicological effects of dimethylplumbane contributes to understanding lead poisoning and developing treatments.
Industry: Dimethylplumbane is used in the production of lead-based materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which dimethylplumbane exerts its effects involves its interaction with biological molecules. Lead compounds, including dimethylplumbane, can bind to sulfhydryl groups in proteins, disrupting their function. This binding can inhibit enzyme activity and interfere with cellular processes. Additionally, dimethylplumbane can generate reactive oxygen species, leading to oxidative stress and cellular damage.
相似化合物的比较
Dimethylplumbane can be compared with other organolead compounds such as tetraethyllead and trimethyllead.
Tetraethyllead: Used as an anti-knock agent in gasoline, tetraethyllead has four ethyl groups attached to the lead atom. It is more volatile and has different industrial applications compared to dimethylplumbane.
Trimethyllead: This compound has three methyl groups attached to the lead atom. It shares some chemical properties with dimethylplumbane but differs in its reactivity and applications.
The uniqueness of dimethylplumbane lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound for research and industrial applications.
Conclusion
Dimethylplumbane is a versatile organolead compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important subject of study in various scientific fields
属性
CAS 编号 |
21774-13-0 |
|---|---|
分子式 |
C2H6Pb |
分子量 |
237 g/mol |
IUPAC 名称 |
dimethyllead |
InChI |
InChI=1S/2CH3.Pb/h2*1H3; |
InChI 键 |
XKSLEJLZTDEXGB-UHFFFAOYSA-N |
规范 SMILES |
C[Pb]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)












